molecular formula C14H11FN2 B2538747 1-[(4-Fluorophenyl)methyl]benzimidazole CAS No. 124443-67-0

1-[(4-Fluorophenyl)methyl]benzimidazole

Cat. No. B2538747
CAS RN: 124443-67-0
M. Wt: 226.254
InChI Key: QLQZBMMYHJKDSH-UHFFFAOYSA-N
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Description

“1-[(4-Fluorophenyl)methyl]benzimidazole” is a compound that contains a benzimidazole nucleus, which is a constituent of many bioactive heterocyclic compounds . It is a structural isoster of naturally occurring nucleotides, allowing it to interact easily with the biopolymers of the living system .


Synthesis Analysis

Benzimidazoles are generally synthesized by coupling reactions between o-phenylenediamines with carboxylic acids, carboxylic acid chlorides, or aldehydes and in some cases esters and amides . The specific synthesis process for “this compound” is not explicitly mentioned in the retrieved papers.


Molecular Structure Analysis

The benzimidazole core is planar, and in the crystal, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds . The dihedral angle between the five-membered imidazole ring and the attached six-membered benzene ring is 0.37 (13)° .


Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 194.25 . Other physical and chemical properties specific to “this compound” are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

DNA Interaction and Fluorescent Staining

One of the most notable applications of benzimidazole derivatives, including compounds similar to "1-[(4-Fluorophenyl)methyl]benzimidazole", is their strong binding to the minor groove of double-stranded B-DNA, particularly with specificity for AT-rich sequences. The synthetic dye Hoechst 33258, a benzimidazole derivative, is widely used as a fluorescent DNA stain due to its ability to penetrate cells easily. These derivatives are significant in plant cell biology for chromosome and nuclear staining and flow cytometry analysis. Their application extends to radioprotectors and topoisomerase inhibitors, serving as a basis for rational drug design and investigating the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).

Antifungal and Antihelminthic Applications

Benzimidazoles, including "this compound", are recognized for their antifungal properties by acting as specific inhibitors of microtubule assembly, impacting the tubulin molecule. This mechanism is crucial in agricultural and veterinary medicine for their fungicidal and anthelminthic effects. Their role extends to cancer chemotherapy experiments, highlighting the diverse biological impact these compounds possess (Davidse, 1986).

Anticancer Potential

Significant research has explored the anticancer potential of benzimidazole derivatives, emphasizing their broad range of biological activities due to structural similarity with naturally occurring nitrogenous bases like purines. These derivatives demonstrate anticancer properties through various mechanisms, including intercalation, alkylating agents, and tubulin inhibitors. The review of benzimidazole derivatives showing anticancer properties provides insights into their utility in cancer treatment, underscoring the importance of substituents for synthesizing targeted benzimidazole derivatives as anticancer agents (Akhtar et al., 2019).

Medicinal Chemistry and Drug Development

Benzimidazole derivatives play a crucial role in drug development due to their conspicuous pharmacological properties. The versatility of the benzimidazole nucleus allows for the screening of a wide range of biological activities, making it a significant pharmacophore in drug design. Recent patents and research focus on developing specific design software and sustainable industrial synthetic routes to develop effective benzimidazole compounds with clinical relevance (Wang, Han, & Zhou, 2015).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound is a precursor involved in the synthesis of a variety of biologically active molecules, including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, and pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors . This suggests potential future directions in the development of new pharmaceuticals.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2/c15-12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQZBMMYHJKDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The purpose of this example is to demonstrate one method for the preparation of a benzimidazole derivative of Formula IV. To a stirred, room temperature, solution of benzimidazole (11.8 g, 1.00×10-1 mole) and dry DMF (100 ml) was added portion-wise sodium hydride (4.4 g, 1.1×10-1 mole, 60% oil dispersion). After ca. 30 minutes, 4-fluorobenzyl chloride (14.6 g, 1.01×10-1 mole) Was added. The reaction was stirred at room temperature for ca. 17 hours and was then poured into a separatory funnel containing water and a 2:1 mixture of ethyl acetate:toluene. The two phases were mixed and the aqueous layer was separated. The organic layer was washed two times with H2O and once with saturated aqueous NaCl before being dried over anhydrous Na2SO4. The drying agent was removed by filtration and the filtrate was evaporated at reduced pressure leaving an oil which was purified by flash chromatography (20% acetone/ethyl acetate). The resulting oil was kugelrohr distilled (230°-245° C./0.3 mm) affording 1 [(4-fluorophenyl)methyl]-1H-benzimidazole as an oil which solidified giving a colorless solid: 17.4 g (77%), m.p. 60°-62° C.
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Synthesis routes and methods II

Procedure details

To a stirred, room temperature, solution of benzimidazole (11.8 g, 1.00×10-1 mole) and dry DMF (100 ml) was added portion-wise sodium hydride (4.4 g, 1.1×10-1 mole, 60% oil dispersion). After ca. 30 minutes, 4-fluorobenzyl chloride (14.6 g, 1.01×10-1 mole) was added. The reaction was stirred at room temperature for ca. 17 hours and was then poured into a separatory funnel containing water and a 2:1 mixture of ethyl acetate:toluene. The two phases were mixed and the aqueous layer was separated. The organic layer was washed two times with H20 and once with saturated aqueous NaCl before being dried over anhydrous Na2SO4. The drying agent was removed by filtration and the filtrate was evaporated at reduced pressure leaving an oil which was purified by flash chromatography (20% acetone/ethyl acetate). The resulting oil was kugelrohr distilled (230-245° C./0.3 mm) affording 1-[(4-fluorophenyl)methyl]-1H-benzimidazole as an oil which solidified giving a colorless solid: 17.4 g (77%), m.p. 60-62° C.
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